molecular formula C14H15NO4 B12901943 1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)- CAS No. 63158-58-7

1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)-

Cat. No.: B12901943
CAS No.: 63158-58-7
M. Wt: 261.27 g/mol
InChI Key: SAHLQESAZQTCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Naming and Formula

The compound’s IUPAC name, 1H-indole-3-propanoic acid, 2-(ethoxycarbonyl)- , derives from its indole core numbering. The parent indole system (C₈H₇N) is substituted at position 2 with an ethoxycarbonyl group (-CO₂CH₂CH₃) and at position 3 with a propanoic acid side chain (-CH₂CH₂COOH). Its molecular formula is C₁₃H₁₅NO₄ , with a calculated exact mass of 261.10 g/mol.

The numbering follows indole conventions:

  • Position 1: Nitrogen atom
  • Position 2: Ethoxycarbonyl substituent
  • Position 3: Propanoic acid chain

Structural Features

Key structural attributes include:

  • Indole aromatic system : A 10π-electron system with partial delocalization into the pyrrole ring.
  • Ethoxycarbonyl group : Introduces steric bulk and electron-withdrawing effects at C2.
  • Propanoic acid side chain : A three-carbon linker terminating in a carboxylic acid (-COOH) at C3.

Table 1: Bond Lengths and Angles (Theoretical)

Bond/Angle Value (Å/°)
C2-C(carbonyl) 1.48
N1-C2 1.38
C3-C(propanoic) 1.54
C2-C3-C(propanoic) 112°

Data derived from analogous indole derivatives.

Properties

CAS No.

63158-58-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

3-(2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H15NO4/c1-2-19-14(18)13-10(7-8-12(16)17)9-5-3-4-6-11(9)15-13/h3-6,15H,2,7-8H2,1H3,(H,16,17)

InChI Key

SAHLQESAZQTCAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Esterification and Protection of Indole-3-Acetic Acid

A common initial step is the protection of indole-3-acetic acid by esterification with methanol and methyl chloroformate in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step yields methyl or ethyl esters of indole-3-acetic acid, which serve as intermediates for further substitution reactions.

  • Reaction conditions: Room temperature, dry dichloromethane solvent, 4 hours stirring.
  • Yield: Approximately 79% for the intermediate ester.
  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Nucleophilic Substitution with Alkyl Bromides

The esterified intermediate undergoes nucleophilic substitution at the 2-position of the indole ring using alkyl bromides under strong base conditions, typically lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C). This step introduces the ethoxycarbonyl substituent at the 2-position.

  • Reagents: LDA, alkyl bromide or substituted intermediates.
  • Conditions: Argon atmosphere, low temperature (-78 °C), stirring for several hours.
  • Outcome: Formation of α-substituted indole-3-acetic acid derivatives.

Hydrolysis and Deprotection

Following substitution, the ester groups are hydrolyzed under basic conditions, commonly using 30% sodium hydroxide aqueous solution or lithium hydroxide in methanol. This step converts esters into the corresponding carboxylic acids, yielding the target 1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)- compound.

  • Conditions: Room temperature or mild heating.
  • Purification: Acidification and extraction, followed by recrystallization or chromatography.

Alternative Synthetic Routes

Another reported method involves the reaction of 1-alkyl/aryl-5-hydroxy-2-methyl-3-ethoxycarbonyl indoles with ethyl chloroacetate in the presence of anhydrous potassium carbonate and potassium iodide in dry acetone. This leads to ethyl 5-[(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-1H-indole-3-carboxylate derivatives, which can be further transformed into the target compound.

  • Reaction time: Reflux for 40 hours.
  • Purification: Recrystallization from ethanol.
  • Characterization: Confirmed by NMR and mass spectrometry.

Coupling Reactions Using DCC and DMAP

In some syntheses, coupling agents such as DCC and DMAP facilitate the formation of ester or amide bonds involving the indole carboxylic acid derivatives. For example, the reaction of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid with alcohols or amines under these conditions yields esterified or amidated products, which can be intermediates or final compounds.

  • Solvent: Dry dimethylformamide (DMF) or dichloromethane.
  • Temperature: Room temperature, overnight stirring.
  • Workup: Extraction, washing, drying, and column chromatography.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Indole-3-acetic acid, MeOH, methyl chloroformate, DCC, DMAP, CH2Cl2, r.t., 4 h ~79 Formation of methyl/ethyl ester intermediate
2 Nucleophilic substitution LDA, alkyl bromide, THF, -78 °C, argon atmosphere Variable Introduction of ethoxycarbonyl group at 2-position
3 Hydrolysis/Deprotection 30% NaOH aq. or LiOH/MeOH, r.t. or mild heat High Conversion of esters to carboxylic acids
4 Alkylation of 5-hydroxy indoles Ethyl chloroacetate, K2CO3, KI, dry acetone, reflux 40 h Moderate Alternative route via 5-hydroxy indole derivatives
5 Coupling (ester/amide formation) DCC, DMAP, dry DMF or CH2Cl2, r.t., overnight Moderate Used for esterification or amidation steps

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern and integrity of the indole ring and side chains.
  • Mass spectrometry (MS) data support molecular weight and fragmentation consistent with the target compound.
  • Purification by silica gel chromatography and recrystallization ensures high purity.
  • Yields vary depending on reaction conditions and substrates but generally range from moderate to high (20–80%).

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The indole ring structure is known to interact with various biological targets, including proteins and nucleic acids, which can lead to diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Differences
1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)- (Target) - Ethoxycarbonyl (C2)
- Propanoic acid (C3)
~C₁₄H₁₅NO₅ ~277.3 Lacks additional substituents (e.g., halogens, esters) seen in analogs.
1H-Indole-3-propanoic acid, 2-chloro-1-BOC-protected () - Chloro (C2)
- BOC-protected amine
- Ethoxycarbonyl-acetyl (C3)
C₁₈H₂₀ClNO₅ 365.81 Chlorine and BOC groups increase steric hindrance, reducing reactivity .
Mono(ethoxycarbonyl)porphyrin (5a) () - Ethoxycarbonyl on porphyrin macrocycle C₄₄H₃₈N₄O₄ 710.8 Macrocyclic structure enables applications in catalysis and photodynamic therapy .
1H-Pyrrole-3-propanoic acid, 2-(ethoxycarbonyl)-4-ethyl ester () - Ethoxycarbonyl (C2)
- Ethyl ester (C4)
- Methyl (C5)
C₁₇H₂₅NO₆ 339.38 Pyrrole core (vs. indole) alters electronic properties and binding affinity .

Notes and Limitations

  • Data Gaps : Exact physicochemical properties (e.g., solubility, logP) for the target compound are absent in the evidence, requiring experimental validation.
  • Structural Variability : Substituents like hydroxymethyl () or chlorine () significantly alter bioactivity, emphasizing the need for precise synthetic control.

Biological Activity

1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)- is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its effects.

Chemical Structure and Properties

The compound features an indole core substituted with a propanoic acid and an ethoxycarbonyl group. This unique structure is believed to contribute to its biological activities.

Neuroprotective Effects

Research has indicated that derivatives of indole-3-propanoic acid exhibit significant neuroprotective effects. For instance, studies have shown that these compounds can prevent oxidative stress-induced cell death in neuronal cell lines such as SH-SY5Y. Specifically, 1H-Indole-3-propanoic acid has been demonstrated to protect against neurotoxicity induced by amyloid-beta peptide (Aβ) and other oxidative agents in vitro .

Table 1: Neuroprotective Effects of Indole Derivatives

CompoundCell LineNeurotoxic Agent% Cell Viability
1H-Indole-3-propanoic acidSH-SY5YAβ peptide80%
5-Methoxy-Indole Carboxylic AcidSH-SY5YH2O275%
Indole-3-propanoic acidRat hippocampal neuronsDDTC-induced lipid peroxidation85%

Antioxidant Activity

The antioxidant properties of this compound have also been studied extensively. It has been shown to scavenge free radicals and reduce lipid peroxidation in various biological systems. The presence of hydroxyl and methoxy groups in related indole derivatives enhances their antioxidant capacity, making them effective in mitigating oxidative damage .

Case Study: Oxidative Stress Mitigation
In a study involving rat brain synaptosomes exposed to oxidative stress, the administration of indole derivatives resulted in a significant reduction in lipid peroxidation markers compared to control groups. This suggests a protective role against oxidative damage in neural tissues.

The mechanisms through which 1H-Indole-3-propanoic acid exerts its biological effects include:

  • Free Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
  • MAO-B Inhibition : Certain indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition is beneficial in treating neurodegenerative disorders like Parkinson's disease .
  • Modulation of Inflammatory Pathways : Indole derivatives may also modulate inflammatory responses, contributing to their neuroprotective effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)-, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and appropriate nucleophiles (e.g., thiazolidinones or aminothiazoles). Key steps include:

  • Reagent system : Acetic acid as a solvent with sodium acetate (2.0 equiv) as a catalyst under reflux (3–5 hours) .
  • Workup : Precipitation upon cooling, followed by recrystallization from acetic acid to isolate the product.
  • Optimization : Adjusting molar ratios (e.g., 1.1:1 ratio of aldehyde to nucleophile) and extending reflux time (up to 5 hours) improves yield. Monitoring pH during reaction setup is critical to avoid side products .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives under varying pH conditions?

Answer:
Discrepancies in yields often arise from pH-dependent side reactions (e.g., hydrolysis of the ethoxycarbonyl group). To address this:

  • Analytical validation : Use RP-HPLC with a C18 column and mobile phases adjusted to pH 2.5–6.5 to track degradation products and quantify purity .
  • Controlled experiments : Replicate reactions under buffered conditions (e.g., acetate buffer at pH 4.5) to stabilize the ethoxycarbonyl moiety. Compare yields with unbuffered setups to isolate pH effects .

Basic: What validated analytical methods are available for purity assessment of this compound?

Answer:

  • RP-HPLC : A validated method uses a C18 column (250 × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v), and UV detection at 220 nm. This separates the compound from impurities with a retention time of 8.2 minutes and resolution >2.0 .
  • Melting point analysis : Confirms purity if literature values are available (e.g., mp 199–201°C for related indole derivatives) .

Advanced: How can the stability of this compound be evaluated under diverse storage conditions?

Answer:

  • Stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation using HPLC every 30 days. Note that the compound is stable under recommended storage but may degrade in humid environments due to ester hydrolysis .
  • Stress testing : Expose to UV light, oxidative (H₂O₂), and acidic/basic conditions to identify degradation pathways. Use mass spectrometry to characterize breakdown products .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use P95/P1 respirators for low exposure or OV/AG/P99 respirators for higher concentrations .
  • Containment : Avoid drain disposal. Use fume hoods for synthesis and work on chemically resistant trays to contain spills .

Advanced: What strategies enable functionalization of the indole core while preserving its structural integrity?

Answer:

  • Multi-step synthesis : Start with 6-bromo-1H-indole-3-carboxylic acid. Introduce substituents (e.g., diethylamino or methoxy groups) via nucleophilic substitution or coupling reactions. Protect the ethoxycarbonyl group with tert-butyl esters during functionalization .
  • Catalytic systems : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups at the 2-position without degrading the core .

Basic: How can researchers confirm the identity of synthesized derivatives?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Compare chemical shifts with literature (e.g., δ 7.2–8.1 ppm for indole protons; δ 165–170 ppm for ethoxycarbonyl carbons) .
    • FT-IR : Look for ester C=O stretches at ~1720 cm⁻¹ and indole N-H stretches at ~3400 cm⁻¹ .

Advanced: How to address inconsistent biological activity data across structural analogs?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogens at the 4/6 positions or alkyl groups on the propanoic chain) and test activity against controls.
  • Docking simulations : Use molecular modeling to predict interactions with biological targets (e.g., enzyme active sites) and correlate with experimental IC₅₀ values .

Basic: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Answer:

  • Solvent volume : Maintain a 1:20 (w/v) ratio of starting material to acetic acid to ensure solubility during reflux .
  • Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) for larger batches. Monitor fractions by TLC .

Advanced: How can researchers mitigate interference from impurities during biological assays?

Answer:

  • Preparative HPLC : Isolate the compound to >99% purity using a semi-preparative C18 column and isocratic elution .
  • Blank controls : Run assays with impurity standards (e.g., hydrolyzed ethoxycarbonyl byproducts) to quantify their inhibitory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.